![molecular formula C9H12BrNO3S B1408864 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide CAS No. 1704069-10-2](/img/structure/B1408864.png)
4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide
Overview
Description
4-Bromo-N-methoxy-2,6-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H12BrNO3S . It has an average mass of 294.165 Da and a monoisotopic mass of 292.972107 Da . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of 4-Bromo-N-methoxy-2,6-dimethylbenzenesulfonamide consists of 9 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . For a detailed structural analysis, it is recommended to refer to specialized chemical databases or software.Scientific Research Applications
Photodynamic Therapy
A derivative of benzenesulfonamide, specifically a zinc(II) phthalocyanine substituted with benzenesulfonamide groups, has been studied for its properties as a photosensitizer in photodynamic therapy, particularly in cancer treatment. This compound demonstrates excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in cancer treatment. The studies emphasize the importance of the structural components of the compound in determining its photophysical, photochemical, and photosensitizing properties, which are crucial for effective application in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020), (Öncül, Öztürk, & Pişkin, 2022), (Öncül, Öztürk, & Pişkin, 2021).
Anticancer Properties
Another derivative, (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, has been synthesized and evaluated for its anticancer properties. Its structure and potential therapeutic effects in treating cancer were studied, indicating the relevance of such compounds in the development of new anticancer drugs (Zhang, Shi-jie, & Hu, 2010).
Enzyme Inhibition
New synthetic N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for their enzyme inhibition potential. These compounds were assessed for their ability to inhibit acetylcholinesterase and α-glucosidase, with several compounds showing promising results. The study highlights the potential of these compounds in therapeutic applications related to enzyme inhibition (Riaz, 2020).
properties
IUPAC Name |
4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-6-4-8(10)5-7(2)9(6)15(12,13)11-14-3/h4-5,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWQBYOFBXZOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NOC)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201223819 | |
Record name | Benzenesulfonamide, 4-bromo-N-methoxy-2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201223819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide | |
CAS RN |
1704069-10-2 | |
Record name | Benzenesulfonamide, 4-bromo-N-methoxy-2,6-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-bromo-N-methoxy-2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201223819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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